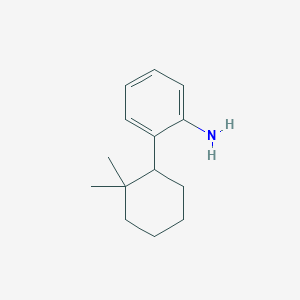

2-(2,2-Dimethylcyclohexyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,2-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclohexyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclohexyl)aniline typically involves the reaction of 2,2-dimethylcyclohexylamine with aniline under specific conditions. One common method is the palladium-catalyzed amination of aryl halides, which involves the use of palladium catalysts and ligands to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen or nitro groups onto the aniline ring .

Aplicaciones Científicas De Investigación

2-(2,2-Dimethylcyclohexyl)aniline is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates

Mecanismo De Acción

The mechanism of action of 2-(2,2-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Aniline: The simplest aromatic amine, used as a precursor in the synthesis of various chemicals.

2,6-Dimethylaniline: Another derivative of aniline with two methyl groups at the 2 and 6 positions.

Cyclohexylamine: A cyclic amine with a structure similar to the cyclohexyl group in 2-(2,2-Dimethylcyclohexyl)aniline.

Uniqueness

This compound is unique due to the presence of the 2,2-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it valuable in specific chemical reactions and applications where these properties are advantageous .

Actividad Biológica

2-(2,2-Dimethylcyclohexyl)aniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a bulky 2,2-dimethylcyclohexyl group attached to an aniline moiety, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. For example, it may interfere with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Receptor Modulation : It may interact with receptors that mediate cellular signaling pathways, influencing processes such as apoptosis and angiogenesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.

- Anticancer Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), with IC50 values around 30 μM . The compound's ability to block angiogenesis further supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. Comparative analysis with similar compounds reveals insights into how structural modifications can alter pharmacological effects:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methoxyaniline | Methoxy group instead of cyclohexyl | Moderate antimicrobial activity |

| 3-Chloroaniline | Chlorine substituent | Lower anticancer efficacy |

| 3-Nitroaniline | Nitro group | Notable cytotoxicity but less selective |

| This compound | Bulky cyclohexyl group enhances steric hindrance | Promising anticancer and antimicrobial effects |

The presence of the bulky dimethylcyclohexyl group increases steric hindrance and may enhance binding affinity to certain targets while reducing off-target effects.

Case Studies

- Anticancer Activity : In a study involving MDA-MB-231 cells, treatment with 50 μM of this compound resulted in a significant increase in apoptotic cells (51% increase) compared to controls. This suggests that the compound effectively induces cell death through both apoptosis and necrosis mechanisms .

- Enzyme Interaction : Further investigations into the compound's interaction with cytochrome P450 enzymes revealed that at concentrations comparable to its biological activity, significant inhibition was observed. This raises considerations for potential toxicity and drug-drug interactions in vivo .

Propiedades

Fórmula molecular |

C14H21N |

|---|---|

Peso molecular |

203.32 g/mol |

Nombre IUPAC |

2-(2,2-dimethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-14(2)10-6-5-8-12(14)11-7-3-4-9-13(11)15/h3-4,7,9,12H,5-6,8,10,15H2,1-2H3 |

Clave InChI |

BABFLFRRCOOKML-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCCC1C2=CC=CC=C2N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.